molecular formula C5H6O4S B6609070 methyl 1,1-dioxo-2H-1lambda6-thiete-3-carboxylate CAS No. 2866322-37-2

methyl 1,1-dioxo-2H-1lambda6-thiete-3-carboxylate

Cat. No.: B6609070
CAS No.: 2866322-37-2
M. Wt: 162.17 g/mol
InChI Key: CGOFMEXXSQTESL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1,1-dioxo-2H-1lambda6-thiete-3-carboxylate is a chemical compound with the molecular formula C5H6O4S It is a member of the thiete family, characterized by a four-membered ring containing sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1,1-dioxo-2H-1lambda6-thiete-3-carboxylate typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of a thiol with a suitable ester in the presence of an oxidizing agent. The reaction conditions often require a solvent such as tetrahydrofuran (THF) and a catalyst to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl 1,1-dioxo-2H-1lambda6-thiete-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfone group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the sulfur atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.

Scientific Research Applications

Methyl 1,1-dioxo-2H-1lambda6-thiete-3-carboxylate has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of methyl 1,1-dioxo-2H-1lambda6-thiete-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Methyl 1,1-dioxo-1lambda6-thiomorpholine-3-carboxylate hydrochloride: This compound has a similar sulfone group but differs in the ring structure and substituents.

    Methyl 1,1-dioxo-1lambda6-thiomorpholine-3-carboxylate: Another related compound with a different ring structure.

Uniqueness

Methyl 1,1-dioxo-2H-1lambda6-thiete-3-carboxylate is unique due to its four-membered thiete ring, which imparts distinct chemical and physical properties. This structural feature differentiates it from other sulfone-containing compounds and contributes to its specific reactivity and applications.

Properties

IUPAC Name

methyl 1,1-dioxo-2H-thiete-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6O4S/c1-9-5(6)4-2-10(7,8)3-4/h2H,3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGOFMEXXSQTESL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CS(=O)(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O4S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.17 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.